molecular formula C17H26N2O2 B7540919 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid

Cat. No. B7540919
M. Wt: 290.4 g/mol
InChI Key: ULWCNHCWIVGIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid, also known as MDPV, is a psychoactive drug that belongs to the cathinone class. It is a synthetic compound that acts as a potent stimulant and has been used as a recreational drug. MDPV has gained significant attention in recent years due to its potential for abuse and harmful effects on human health. However, MDPV also has potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid acts by binding to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters. This leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, resulting in increased stimulation of the postsynaptic neurons. This effect is similar to that of other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid has been shown to produce a range of physiological and biochemical effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. The drug has also been shown to produce anxiety, paranoia, and hallucinations in some users.

Advantages and Limitations for Lab Experiments

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid has several advantages for use in scientific research. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, which makes it useful for studying the effects of these neurotransmitters on the brain. Additionally, 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid has a relatively short half-life, which allows for precise control over the duration of its effects.
However, 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid also has several limitations for use in lab experiments. It is a controlled substance and requires special permits for use in research. Additionally, the drug has a high potential for abuse and can produce harmful effects on human health.

Future Directions

There are several future directions for research on 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid. One area of interest is the drug's potential as a treatment for depression and other mood disorders. 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid's ability to increase dopamine and norepinephrine levels in the brain could be useful in treating these conditions.
Another area of research is the development of new drugs that are based on the structure of 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid. By modifying the chemical structure of the drug, researchers may be able to create compounds that are more selective and have fewer side effects.
Conclusion
In conclusion, 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid, or 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid, is a potent stimulant that has potential applications in scientific research. The drug acts by binding to dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. While 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid has several advantages for use in lab experiments, it also has limitations and potential for abuse. Future research on 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid could lead to new treatments for mood disorders and the development of safer and more selective drugs.

Synthesis Methods

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid is synthesized through a multi-step process that involves the reaction of 1-benzyl-4-piperidone with 2,3-dimethylphenyl hydrazine. The resulting intermediate is then reacted with pentanoic acid to yield 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid. The synthesis of 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid is complex and requires expertise in organic chemistry.

Scientific Research Applications

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid has been used in scientific research to investigate its effects on the central nervous system. It has been shown to act as a potent dopamine and norepinephrine reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This effect has been linked to the drug's ability to produce euphoria and stimulate the reward pathway in the brain.

properties

IUPAC Name

5-[4-(2,3-dimethylphenyl)piperazin-1-yl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14-6-5-7-16(15(14)2)19-12-10-18(11-13-19)9-4-3-8-17(20)21/h5-7H,3-4,8-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWCNHCWIVGIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CCCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid

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